

sitravatinib clinical trial NCT02954991 design

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Sitravatinib

CAS No.: 1123837-84-2

Cat. No.: S543264

Get Quote

Trial Design Overview

The Phase 2 MRTX-500 study (NCT02954991) was an open-label, parallel-group trial investigating the safety and efficacy of **sitravatinib** combined with the checkpoint inhibitor nivolumab [1] [2] [3].

- **Primary Objective:** To evaluate the **objective response rate (ORR)** according to RECIST 1.1 [1] [2].
- **Key Secondary Objectives:** Included assessing **safety, overall survival (OS), progression-free survival (PFS)**, and duration of response (DoR) [1] [2].
- **Intervention: Sitravatinib** (120 mg, orally, once daily) in continuous combination with Nivolumab (240 mg intravenously every 2 weeks or 480 mg every 4 weeks) [1] [3].
- **Patient Population:** Adults with advanced or metastatic non-squamous NSCLC [2]. The trial specifically enrolled patients who had progressed on or after prior therapy, categorizing them into two groups:
 - **CPI-Experienced:** Patients whose disease progressed following prior anti-PD-1/PD-L1 checkpoint inhibitor therapy, with or without a history of clinical benefit [1].
 - **CPI-Naive:** Patients who had progressed after platinum-doublet chemotherapy but had not received prior checkpoint inhibitors [1].

Participant Demographics and Baseline Characteristics

The trial provided updated efficacy data for 68 patients with prior clinical benefit from a CPI. The baseline characteristics for this group are summarized below [2].

Characteristic	Patient Population (n=68)
Median Age	66 years
Sex (Female)	57%
ECOG Performance Status 0/1/2	27% / 66% / 7%
Prior Lines of Therapy	2nd or 3rd line

Efficacy Results from Phase 2 Trial

The combination therapy demonstrated clinically meaningful antitumor activity in a population of patients with limited treatment options. The key efficacy outcomes are summarized in the following table [1] [2].

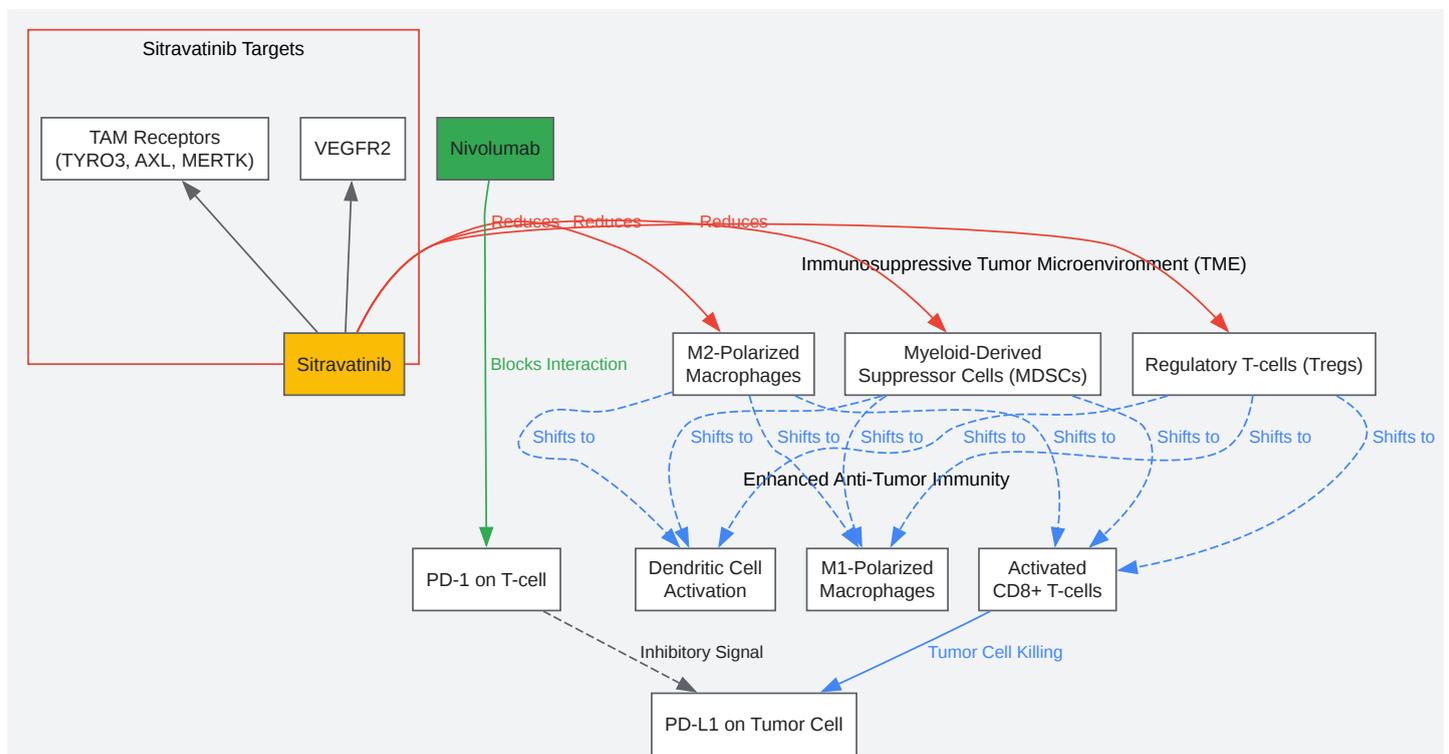
Efficacy Endpoint	CPI-Experienced (No Prior Clinical Benefit, n=35)	CPI-Experienced (With Prior Clinical Benefit, n=89/68*)	CPI-Naive (n=32)
Objective Response Rate (ORR)	11.4% [1]	16.9% [1] (16%* [2])	25.0% [1]
Median Progression-Free Survival (PFS)	3.7 months [1]	5.6 months [1] (6 months* [2])	7.1 months [1]
Median Overall Survival (OS)	7.9 months [1]	13.6 months [1] (15 months* [2])	Not Reached [1]

Note: Data for the CPI-Experienced with Prior Clinical Benefit group is reported from two overlapping datasets (n=89 and n=68) with a median follow-up of 28 months for the n=68 cohort [1] [2].

Sitravatinib Mechanism of Action and Proposed Synergy

Sitravatinib is a spectrum-selective tyrosine kinase inhibitor (TKI) that targets multiple receptors, including the **TAM family (TYRO3, AXL, MERTK)** and **VEGFR2** [4] [5]. Its proposed role in overcoming resistance to checkpoint inhibitors involves a shift in the tumor microenvironment (TME) from immunosuppressive to immunostimulatory.

The following diagram illustrates the proposed mechanism of **sitravatinib** in combination with nivolumab.



[Click to download full resolution via product page](#)

This mechanistic model was supported by biomarker data, which showed a **CD8+ T effector cell response** in patients who achieved clinical benefit, suggesting **sitravatinib** can help restore an anti-tumor immune response after progression on prior checkpoint inhibitor therapy [5].

Safety and Tolerability Profile

The combination of **sitravatinib** and nivolumab demonstrated a manageable safety profile, consistent with the known effects of each drug [1] [2].

- **Treatment-Related Adverse Events (TRAEs):** Among 156 treated patients, TRAEs of any grade were very common, occurring in **93.6%** of patients [1]. Grade 3 or 4 TRAEs were reported in **58.3%** of patients [1].
- **Common Grade 3/4 TRAEs:** The most frequently observed ($\geq 10\%$) severe TRAEs were **hypertension** and **diarrhea** [2].
- **Dose Modifications:** TRAEs led to **dose reduction or interruption** in 42.9% of patients. Treatment discontinuation due to TRAEs occurred in 14.1% of patients [1].
- **Serious Events:** One grade 5 (fatal) treatment-related event was reported in a CPI-naive patient [1].

Experimental Protocol and Key Methodologies

For researchers aiming to design similar studies, the key methodological details from the MRTX-500 trial are outlined below.

Protocol Component	Detailed Methodology
Patient Eligibility	Adults with advanced/metastatic non-squamous NSCLC. Prior treatment with a checkpoint inhibitor (for CPI-experienced cohort) and/or platinum-doublet chemotherapy. Adequate bone marrow and organ function [3].
Exclusion Criteria	Uncontrolled brain metastases; unacceptable toxicity with prior checkpoint inhibitor; impaired heart function [3].
Dosage & Administration	Sitravatinib: 120 mg oral capsule, taken once daily continuously. Nivolumab: 240 mg IV infusion over 30 minutes every 2 weeks or 480 mg every 4 weeks [1] [3].
Disease Assessment	Tumor imaging (per RECIST 1.1) performed at baseline and repeated at 6-week intervals throughout the trial [2].
Pharmacokinetic (PK) Analysis	Blood samples collected to determine plasma concentration of sitravatinib. PK parameters (C_{max} , t_{max} , AUC, $t_{1/2}$) calculated using non-

Protocol Component	Detailed Methodology
	compartmental analysis [4].
Biomarker Analysis (Exploratory)	Immunohistochemistry and other assays on tumor tissue and blood samples to evaluate dynamic changes in immune cell populations (e.g., CD8+ T cells) and soluble factors (e.g., VEGF-A, sVEGFR2) [4] [5].

Subsequent Phase 3 SAPPHIRE Trial Outcome

Based on the encouraging Phase 2 results, the Phase 3 **SAPPHIRE (NCT03906071)** trial was initiated. This randomized, open-label study compared **sitravatinib** plus nivolumab against standard **docetaxel chemotherapy** in patients with advanced non-squamous NSCLC who had progressed after both platinum-based chemotherapy and a checkpoint inhibitor [6].

In May 2023, Mirati Therapeutics announced that the SAPPHIRE trial **did not meet its primary endpoint of improving overall survival** versus docetaxel at the final analysis [6]. Despite this outcome, the Phase 2 data remain valuable for understanding the mechanism of TKI and checkpoint inhibitor combinations and for informing future research into overcoming immunotherapy resistance.

Application Notes for Researchers

- **Patient Selection is Critical:** The Phase 2 data suggest that patients who derived prior clinical benefit from their initial CPI therapy may represent a population more likely to respond to the **sitravatinib**-nivolumab combination upon progression [1] [2].
- **Manageable but Significant Toxicity:** The high rate of Grade 3/4 TRAEs necessitates proactive management and monitoring. Protocols should include plans for dose modifications and supportive care for common events like hypertension and diarrhea [1] [2].
- **Mechanistic Insights Guide Future Work:** The biomarker data confirming immunomodulation provide a strong rationale for exploring **sitravatinib** in other combination strategies or in selected patient populations with specific tumor microenvironment profiles [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. MRTX-500 Phase 2: Sitravatinib + Nivolumab for NSCLC [pubmed.ncbi.nlm.nih.gov]
2. "1191O MRTX-500: Phase II trial of sitravatinib (sitra) + nivolumab..." [scholarlycommons.henryford.com]
3. Clinical Trial: NCT02954991 [mycancergenome.org]
4. First-in-human phase 1/1b study to evaluate sitravatinib in ... [pmc.ncbi.nlm.nih.gov]
5. Mirati Presents Preliminary Biomarker Data From Ongoing ... [prnewswire.com]
6. Sitravatinib Phase 3 SAPPHERE Trial Misses Primary End ... [targetedonc.com]

To cite this document: Smolecule. [sitravatinib clinical trial NCT02954991 design]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b543264#sitravatinib-clinical-trial-nct02954991-design>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com